4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-3-hydroxybutan-2-yl]-1,2,4-triazol-3-one 4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-3-hydroxybutan-2-yl]-1,2,4-triazol-3-one Hydroxyitraconazole belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Hydroxyitraconazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydroxyitraconazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyitraconazole is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 112559-91-8
VCID: VC0530173
InChI: InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
SMILES: CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Molecular Formula: C35H38Cl2N8O5
Molecular Weight: 721.6 g/mol

4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-3-hydroxybutan-2-yl]-1,2,4-triazol-3-one

CAS No.: 112559-91-8

Inhibitors

VCID: VC0530173

Molecular Formula: C35H38Cl2N8O5

Molecular Weight: 721.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-3-hydroxybutan-2-yl]-1,2,4-triazol-3-one - 112559-91-8

CAS No. 112559-91-8
Product Name 4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-3-hydroxybutan-2-yl]-1,2,4-triazol-3-one
Molecular Formula C35H38Cl2N8O5
Molecular Weight 721.6 g/mol
IUPAC Name 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Standard InChIKey ISJVOEOJQLKSJU-HYQHGBLTSA-N
Isomeric SMILES C[C@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
SMILES CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Canonical SMILES CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Appearance Solid powder
Description Hydroxyitraconazole belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Hydroxyitraconazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydroxyitraconazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyitraconazole is primarily located in the cytoplasm and membrane (predicted from logP).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Hydroxyitraconazole; R 63373; R-63373; R63373;
Reference 1: Abuhelwa AY, Foster DJ, Mudge S, Hayes D, Upton RN. Population pharmacokinetic modeling of itraconazole and hydroxyitraconazole for oral SUBA-itraconazole and sporanox capsule formulations in healthy subjects in fed and fasted states. Antimicrob Agents Chemother. 2015 Sep;59(9):5681-96. doi: 10.1128/AAC.00973-15. Epub 2015 Jul 6. PubMed PMID: 26149987; PubMed Central PMCID: PMC4538523.
2: Xiong X, Zhai S, Duan J. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma. Clin Chem Lab Med. 2013 Feb;51(2):339-46. PubMed PMID: 23095205.
3: Law D, Moore CB, Denning DW. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. Antimicrob Agents Chemother. 1994 Jul;38(7):1561-6. PubMed PMID: 7979289; PubMed Central PMCID: PMC284593.
4: Miura M, Takahashi N, Nara M, Fujishima N, Kagaya H, Kameoka Y, Saitoh H, Tagawa H, Sawada K. A simple, sensitive high-performance liquid chromatography -ultraviolet method for the quantification of concentration and steady-state pharmacokinetics of itraconazole and hydroxyitraconazole. Ann Clin Biochem. 2010 Sep;47(Pt 5):432-9. doi: 10.1258/acb.2010.010029. Epub 2010 Jul 1. PubMed PMID: 20595406.
5: Buckner SL, Ceesay MM, Pagliuca A, Morgan PE, Flanagan RJ. Measurement of posaconazole, itraconazole, and hydroxyitraconazole in plasma/serum by high-performance liquid chromatography with fluorescence detection. Ther Drug Monit. 2011 Dec;33(6):735-41. doi: 10.1097/FTD.0b013e3182381bb1. PubMed PMID: 22105591.
6: Bae SK, Park SJ, Shim EJ, Mun JH, Kim EY, Shin JG, Shon JH. Increased oral bioavailability of itraconazole and its active metabolite, 7-hydroxyitraconazole, when coadministered with a vitamin C beverage in healthy participants. J Clin Pharmacol. 2011 Mar;51(3):444-51. doi: 10.1177/0091270010365557. Epub 2010 Apr 16. PubMed PMID: 20400647.
7: Srivatsan V, Dasgupta AK, Kale P, Datla RR, Soni D, Patel M, Patel R, Mavadhiya C. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography. J Chromatogr A. 2004 Mar 26;1031(1-2):307-13. PubMed PMID: 15058598.
8: Jia JY, Lu C, Liu GY, Zhang MQ, Liu YM, Wang W, Weng LP, Li SJ, Yu C. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. Biomed Chromatogr. 2010 Jun;24(6):648-54. doi: 10.1002/bmc.1341. PubMed PMID: 19813178.
9: Yao M, Srinivas NR. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomed Chromatogr. 2009 Jul;23(7):677-91. doi: 10.1002/bmc.1186. Review. PubMed PMID: 19309762.
10: Ducharme MP, Slaughter RL, Warbasse LH, Chandrasekar PH, Van de Velde V, Mannens G, Edwards DJ. Itraconazole and hydroxyitraconazole serum concentrations are reduced more than tenfold by phenytoin. Clin Pharmacol Ther. 1995 Dec;58(6):617-24. PubMed PMID: 8529326.
11: Carrier A, Parent J. Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma. J Chromatogr B Biomed Sci Appl. 2000 Aug 18;745(2):413-20. PubMed PMID: 11043759.
12: Koks CH, Sparidans RW, Lucassen G, Crommentuyn KM, Beijnen JH. Selective high-performance liquid chromatographic assay for itraconazole and hydroxyitraconazole in plasma from human immunodeficiency virus-infected patients. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Feb 5;767(1):103-10. PubMed PMID: 11865826.
13: Quinney SK, Galinsky RE, Jiyamapa-Serna VA, Chen Y, Hamman MA, Hall SD, Kimura RE. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats. Drug Metab Dispos. 2008 Jun;36(6):1097-101. doi: 10.1124/dmd.108.020644. Epub 2008 Mar 13. PubMed PMID: 18339815.
14: Decosterd LA, Rochat B, Pesse B, Mercier T, Tissot F, Widmer N, Bille J, Calandra T, Zanolari B, Marchetti O. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin. Antimicrob Agents Chemother. 2010 Dec;54(12):5303-15. doi: 10.1128/AAC.00404-10. Epub 2010 Sep 20. PubMed PMID: 20855739; PubMed Central PMCID: PMC2981284.
15: Breadmore MC, Procházková A, Theurillat R, Thormann W. Determination of itraconazole and hydroxyitraconazole in human serum and plasma by micellar electrokinetic chromatography. J Chromatogr A. 2003 Oct 3;1014(1-2):57-70. PubMed PMID: 14558612.
16: Mouton JW, van Peer A, de Beule K, Van Vliet A, Donnelly JP, Soons PA. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. Antimicrob Agents Chemother. 2006 Dec;50(12):4096-102. Epub 2006 Sep 18. PubMed PMID: 16982783; PubMed Central PMCID: PMC1693991.
17: Gubbins PO, Melchert RB, McConnell SA, Franks AM, Penzak SR, Gurley BJ. Effect of interleukin 6 on the hepatic metabolism of itraconazole and its metabolite hydroxyitraconazole using primary human hepatocytes. Pharmacology. 2003 Apr;67(4):195-201. PubMed PMID: 12595750.
18: Conte JE Jr, Golden JA, Kipps J, McIver M, Zurlinden E. Intrapulmonary pharmacokinetics and pharmacodynamics of itraconazole and 14-hydroxyitraconazole at steady state. Antimicrob Agents Chemother. 2004 Oct;48(10):3823-7. PubMed PMID: 15388441; PubMed Central PMCID: PMC521869.
19: Lempers VJ, van den Heuvel JJ, Russel FG, Aarnoutse RE, Burger DM, Brüggemann RJ, Koenderink JB. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP. Antimicrob Agents Chemother. 2016 May 23;60(6):3372-9. doi: 10.1128/AAC.02931-15. Print 2016 Jun. PubMed PMID: 27001813; PubMed Central PMCID: PMC4879353.
20: Hostetler JS, Heykants J, Clemons KV, Woestenborghs R, Hanson LH, Stevens DA. Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations. Antimicrob Agents Chemother. 1993 Oct;37(10):2224-7. PubMed PMID: 8257148; PubMed Central PMCID: PMC192254.
PubChem Compound 108222
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator